![molecular formula C24H30N2O5 B3970048 1-(3-phenoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3970048.png)
1-(3-phenoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
Overview
Description
1-(3-phenoxybenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as PBPO, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. PBPO is a piperidine derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
PBPO exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are responsible for the symptoms of inflammation and pain. PBPO also acts as an inhibitor of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
PBPO has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes in the body. PBPO has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
PBPO has several advantages as a research tool. It is readily available and can be synthesized using relatively simple methods. PBPO is also stable and can be stored for extended periods of time. However, there are some limitations to its use in lab experiments. PBPO has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the dose and duration of treatment.
Future Directions
There are several potential future directions for research on PBPO. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dose and duration of treatment for these conditions. PBPO may also have potential as a therapeutic agent for cancer, and additional studies are needed to explore its anti-cancer properties. Finally, PBPO may have applications in the field of regenerative medicine, as it has been shown to promote the growth and differentiation of certain types of cells.
Scientific Research Applications
PBPO has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer activities. PBPO has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
oxalic acid;1-[(3-phenoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O.C2H2O4/c1-2-8-21(9-3-1)25-22-10-6-7-19(17-22)18-23-15-11-20(12-16-23)24-13-4-5-14-24;3-1(4)2(5)6/h1-3,6-10,17,20H,4-5,11-16,18H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIRZHXQQVXCDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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